molecular formula C8H8F6O3 B12575668 Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate CAS No. 201930-83-8

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate

Cat. No.: B12575668
CAS No.: 201930-83-8
M. Wt: 266.14 g/mol
InChI Key: MGYLTMZNOWUGSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate is a fluorinated organic compound with the molecular formula C8H8F6O3 and a molecular weight of 266.138 g/mol . This compound is known for its unique chemical structure, which includes multiple trifluoromethyl groups, making it highly valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate typically involves the reaction of ethyl acetoacetate with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced purification techniques like chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,5,5-trifluoro-4-oxopentanoate
  • 5,5,5-trifluoro-2-oxo-4-trifluoromethyl-pentanoic acid ethyl ester

Uniqueness

Ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate stands out due to its multiple trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

201930-83-8

Molecular Formula

C8H8F6O3

Molecular Weight

266.14 g/mol

IUPAC Name

ethyl 5,5,5-trifluoro-2-oxo-4-(trifluoromethyl)pentanoate

InChI

InChI=1S/C8H8F6O3/c1-2-17-6(16)4(15)3-5(7(9,10)11)8(12,13)14/h5H,2-3H2,1H3

InChI Key

MGYLTMZNOWUGSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.